Magurlit is a compound that has garnered attention in the field of organic chemistry due to its unique properties and potential applications. It is characterized by its molecular structure, which includes magnesium as a central element, contributing to its reactivity and catalytic capabilities. The compound is often involved in various
Magurlit can be synthesized through various methods:
The applications of Magurlit are diverse and include:
Studies on the interactions of Magurlit with other compounds indicate that it can enhance reaction rates and selectivity in various chemical processes. Its ability to form stable intermediates allows for more efficient pathways in organic synthesis. Ongoing research aims to elucidate these mechanisms further.
Magurlit shares similarities with several other magnesium-containing compounds. Below is a comparison highlighting its uniqueness:
| Compound | Key Features | Uniqueness of Magurlit |
|---|---|---|
| Magnesium Oxide | Forms when magnesium reacts with oxygen | More versatile in catalytic applications |
| Magnesium Hydroxide | Used as an antacid; reacts readily with acids | Catalytic activity extends beyond simple neutralization |
| Magnesium Trisilicate | Neutralizes gastric acid; used in pharmaceuticals | Focused on organic synthesis rather than medicinal use |
| Magnesium Nitrate | Commonly used fertilizer; soluble in water | Primarily utilized for catalytic processes |
Magurlit's distinctiveness lies in its specific role as a catalyst in organic reactions, setting it apart from other magnesium compounds that have more generalized uses.
Magurlit represents a complex pharmaceutical compound comprising multiple active components combined in a specific stoichiometric arrangement [1]. The compound demonstrates a molecular weight of 1176.6 grams per mole and contains five distinct chemical entities that contribute to its overall therapeutic profile [1]. The molecular formula of Magurlit is represented as C32H36ClK3MgNNa3O31, indicating the presence of multiple citrate units and the complete combination of all constituent components [1].
Magnesium citrate constitutes a fundamental component of Magurlit, existing as a metal-organic salt formed from citrate anions and magnesium cations [9] [10]. The compound demonstrates polymorphic behavior, with two primary structural forms documented in crystallographic literature [10]. The first form exhibits a 1:1 magnesium preparation in salt form with citric acid, possessing the molecular formula Mg(H2C6H5O7)2 [10]. This structure contains 11.33 percent magnesium by weight and demonstrates significant water solubility characteristics [10].
The alternative structural form presents as trimagnesium dicitrate with the molecular formula C12H10Mg3O14, yielding a molecular weight of 451.12 grams per mole [9] [12]. This configuration demonstrates a magnesium to citrate ratio of 3:2, representing a more complex stoichiometric arrangement [10]. The trimagnesium form exhibits decreased water solubility compared to the monomagnesium variant while maintaining higher alkalinity and elevated magnesium content [13].
Crystallographic analysis reveals that magnesium citrate adopts specific coordination geometries where magnesium cations coordinate with citrate ligands through oxygen atoms [10]. The citrate anion occurs in the trans,trans-conformation, which represents one of the two thermodynamically favorable conformations of an isolated citrate molecule [10]. The central carboxylate group and the hydroxyl group maintain a normal planar arrangement within the crystal structure [10].
| Property | Monomagnesium Citrate | Trimagnesium Citrate |
|---|---|---|
| Molecular Formula | C6H6MgO7 | C12H10Mg3O14 |
| Molecular Weight (g/mol) | 214.41 | 451.11 |
| Magnesium Content (%) | 11.33 | Higher |
| Water Solubility | High | Lower |
| Alkalinity | Lower | Higher |
Potassium citrate, systematically known as tripotassium citrate, represents an ionic salt derived from citric acid with the molecular formula C6H5K3O7 [25] [26]. The compound exhibits a molecular weight of 306.39 grams per mole and contains 38.3 percent potassium by mass [28]. Potassium citrate manifests as white, hygroscopic crystalline powder that demonstrates odorless characteristics with a distinctive saline taste [27] [28].
The crystal structure of anhydrous tripotassium citrate has been extensively characterized through laboratory X-ray powder diffraction analysis and density functional theory optimization [30]. The structure contains three unique potassium cations exhibiting coordination numbers of 6, 8, and 6, respectively, with all coordination environments demonstrating irregular geometries [30]. The potassium-oxygen coordination polyhedra share edges and corners to form a comprehensive three-dimensional framework with channels extending parallel to the crystallographic c-axis [30].
Crystallographic investigations reveal that the citrate anion adopts the trans,trans-conformation within the potassium citrate structure [30]. The central carboxylate group and hydroxyl group maintain normal planar arrangements, while terminal carboxylate groups demonstrate chelation behavior with individual potassium cations [30]. Bond-valence sum calculations indicate values of 1.12, 1.03, and 1.12 valence units for the three distinct potassium sites, confirming ionic character of the metal-oxygen bonding [30].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | K3C6H5O7 | [25] |
| Molecular Weight (g/mol) | 306.39 | [27] |
| Potassium Content (%) | 38.3 | [28] |
| Coordination Numbers | 6, 8, 6 | [30] |
| Crystal System | Three-dimensional framework | [30] |
Sodium citrate, represented by the molecular formula Na3C6H5O7, functions as an ionic salt comprising three sodium cations and one citrate anion [15]. The compound demonstrates a molecular weight of 258.07 grams per mole and appears as white crystalline powder with high water solubility characteristics [15]. The chemical structure indicates that three sodium ions replace three hydrogen ions in the citrate framework, resulting in a stable ionic compound with neutral overall charge [15].
The citrate anion within sodium citrate consists of a tricarboxylate ion containing three carboxyl groups attached to a central carbon atom [15]. This structural arrangement derives from citric acid, which functions as a weak organic acid containing three carboxylic acid groups and one hydroxyl group attached to a six-carbon framework [15]. The citrate ion demonstrates the chemical formula C6H5O7-, indicating the deprotonated state of the parent citric acid molecule [15].
Sodium citrate exhibits alkaline properties in aqueous solutions, functioning as a weak base through hydrolysis reactions that release citrate ions [15]. The compound demonstrates the capacity for acid-base reactions, forming citric acid when reacted with strong acids [15]. Physical properties include high water solubility while maintaining insolubility in organic solvents, with crystalline morphology appearing as white powder or granules [15].
| Property | Specification |
|---|---|
| Molecular Formula | Na3C6H5O7 |
| Molecular Weight (g/mol) | 258.07 |
| Physical Appearance | White crystalline powder |
| Water Solubility | High |
| Organic Solvent Solubility | Insoluble |
| Chemical Character | Alkaline (weak base) |
Pyridoxine hydrochloride represents the hydrochloride salt of pyridoxine, demonstrating the molecular formula C8H12ClNO3 with a molecular weight of 205.64 grams per mole [17] [18]. The compound functions as the 4-methanol form of vitamin B6, classified as an essential water-soluble vitamin naturally present in numerous food sources [18]. The systematic International Union of Pure and Applied Chemistry name identifies the compound as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride [18].
The molecular structure of pyridoxine hydrochloride centers around a pyridine ring system containing methyl, hydroxyl, and hydroxymethyl substituents [18] [19]. The compound exhibits specific structural features including a 2-methylpyridin-3-ol core with bis(hydroxymethyl) groups positioned at the 4 and 5 positions [22]. The hydrochloride formation results from protonation of the pyridine nitrogen, creating a stable salt form suitable for pharmaceutical applications [17].
Crystallographic analysis reveals that pyridoxine hydrochloride contains 12 heavy atoms within a single aromatic ring system [21]. The compound demonstrates 2 rotatable bonds with a topological polar surface area of 73.58 square angstroms [21]. The structure includes 3 hydrogen bond donors and 4 hydrogen bond acceptors, contributing to its solubility characteristics and biological activity [21]. The van der Waals molecular volume measures 153.15 cubic angstroms per molecule [21].
Pyridoxine hydrochloride exhibits excellent water solubility at 16.1 milligrams per milliliter, while demonstrating specific partition coefficients that influence its pharmacokinetic properties [18]. The compound shows thermal stability with a decomposition temperature near 206 degrees Celsius rather than a distinct melting point [22]. The crystalline form appears as odorless white powder with light-sensitive characteristics requiring appropriate storage conditions [22].
| Property | Value | Unit |
|---|---|---|
| Molecular Formula | C8H12ClNO3 | - |
| Molecular Weight | 205.64 | g/mol |
| Heavy Atom Count | 12 | atoms |
| Aromatic Ring Count | 1 | rings |
| Hydrogen Bond Donors | 3 | - |
| Hydrogen Bond Acceptors | 4 | - |
| Water Solubility | 16.1 | mg/mL |
| Decomposition Temperature | ~206 | °C |
Citric acid monohydrate demonstrates the molecular formula C6H8O7·H2O, indicating the presence of one water molecule associated with each citric acid unit [40] [41]. The compound exhibits a molecular weight of 210.14 grams per mole and appears as colorless crystals or white crystalline powder [42] [43]. The monohydrate form develops when citric acid undergoes crystallization from cold water, distinguishing it from the anhydrous form that crystallizes from hot water solutions [47].
The molecular structure consists of a tricarboxylic acid framework containing three carboxyl groups and one hydroxyl group attached to a central carbon atom [43]. The systematic International Union of Pure and Applied Chemistry nomenclature identifies the compound as 2-hydroxypropane-1,2,3-tricarboxylic acid hydrate [43]. The incorporated water molecule forms part of the crystal lattice structure, contributing to the overall stability and physical properties of the compound [47].
Citric acid monohydrate exhibits specific thermal behavior with a melting point range of 135 to 152 degrees Celsius [45]. The monohydrate can undergo conversion to the anhydrous form at approximately 78 degrees Celsius, representing a dehydration process [47]. The compound demonstrates excellent water solubility at 676 grams per liter at 25 degrees Celsius, while showing variable solubility in organic solvents [45].
The crystallographic analysis reveals that citric acid monohydrate maintains the triprotic acid characteristics of the parent molecule with pKa values of 3.128, 4.761, and 6.396 at 25 degrees Celsius [47]. The compound functions as a buffer system between pH 2 and pH 8, with the citrate ion and mono-hydrogen citrate ion representing the predominant species in biological systems around pH 7 [47].
| Property | Specification | Reference |
|---|---|---|
| Molecular Formula | C6H8O7·H2O | [40] |
| Molecular Weight (g/mol) | 210.14 | [42] |
| Melting Point Range (°C) | 135-152 | [45] |
| Dehydration Temperature (°C) | 78 | [47] |
| Water Solubility (g/L at 25°C) | 676 | [45] |
| Physical Appearance | White crystalline powder | [43] |
The stoichiometric composition of Magurlit reflects a carefully balanced combination of citrate salts and organic components designed to achieve specific chemical and physical properties [1]. The overall molecular formula C32H36ClK3MgNNa3O31 indicates the presence of multiple citrate units combined with distinct metal cations and organic molecules [1]. The total molecular weight of 1176.6 grams per mole represents the sum of all constituent components in their specific stoichiometric ratios [1].
Analysis of the molecular formula reveals the presence of three potassium atoms, one magnesium atom, and three sodium atoms, suggesting a complex balance of alkali and alkaline earth metal cations [1]. The citrate framework appears multiple times within the structure, indicating that several citrate anions coordinate with the various metal cations [1]. The inclusion of one nitrogen atom corresponds to the pyridoxine hydrochloride component, while the chloride ion balances the positive charge from the protonated pyridine nitrogen [1].
The stoichiometric relationships demonstrate that Magurlit contains citrate in multiple forms, including magnesium citrate, potassium citrate, and sodium citrate, each contributing distinct chemical properties to the overall compound [1]. The presence of citric acid monohydrate suggests that free citric acid molecules also participate in the overall structure, potentially through hydrogen bonding interactions with the hydrated components [1]. The water content, indicated by the oxygen count, includes both the monohydrate water and potentially additional hydration water associated with the metal citrate salts [1].
The component ratios reflect consideration of both chemical stability and desired properties, with the multiple citrate forms providing buffering capacity and metal ion coordination [1]. The balanced stoichiometry ensures overall electrical neutrality while maintaining the structural integrity required for pharmaceutical applications [1]. The complex composition indicates that Magurlit functions as a multi-component system rather than a simple mixture of individual compounds [1].
The crystal structure and molecular organization of Magurlit represent a complex arrangement of multiple ionic and molecular components assembled through various intermolecular forces [1]. The overall structure demonstrates characteristics typical of multi-component pharmaceutical compounds, where distinct chemical entities organize into a unified crystalline matrix [1]. The molecular organization reflects the influence of electrostatic interactions, hydrogen bonding, and coordination chemistry principles governing the spatial arrangement of constituent molecules [1].
Individual component structures within Magurlit maintain their characteristic coordination geometries while participating in the larger organizational framework [30]. The potassium citrate component contributes a three-dimensional framework structure with channels parallel to specific crystallographic axes [30]. Magnesium citrate provides coordination complexes where magnesium cations adopt octahedral geometries through coordination with citrate oxygen atoms [10]. Sodium citrate contributes ionic interactions through the association of sodium cations with citrate anions in a three-dimensional arrangement [15].
The pyridoxine hydrochloride component introduces organic molecular characteristics to the overall structure through its pyridine ring system and associated functional groups [17]. The compound maintains specific conformational preferences influenced by intramolecular hydrogen bonding between hydroxyl groups and the pyridine nitrogen [19]. The hydrochloride formation creates ionic character that facilitates integration with the citrate salt components through electrostatic interactions [22].
Citric acid monohydrate contributes additional structural complexity through its tricarboxylic acid framework and associated water molecules [41]. The monohydrate water participates in hydrogen bonding networks that stabilize the overall crystal structure [47]. The citric acid molecules may form intermolecular hydrogen bonds with other components, contributing to the overall stability and organization of the crystalline matrix [47].